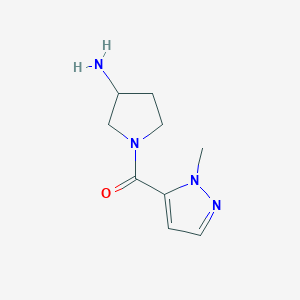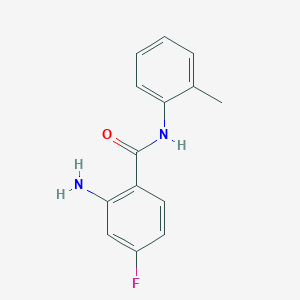
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of certain kinases and has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of specific proteins that are involved in cancer progression. It has also been found to have neuroprotective properties and has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has several advantages and limitations for lab experiments. Its synthetic method is relatively simple and can be carried out under specific conditions. It has been found to have potent anticancer and neuroprotective properties, making it a potential drug candidate for cancer and neurodegenerative diseases. However, its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the research of (3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone. One potential direction is to further study its mechanism of action and identify specific targets that it inhibits. Another potential direction is to study its potential applications in other fields, such as immunology and infectious diseases. Additionally, more research is needed to fully understand its advantages and limitations for lab experiments and its potential applications as a drug candidate.
Métodos De Síntesis
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone can be synthesized using a specific method that involves the reaction of 3-Aminopyrrolidine and 2-Methyl-3-pyrazolone in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.
Aplicaciones Científicas De Investigación
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential drug candidate for cancer treatment. It has also been studied for its potential applications in the field of neuroscience, where it has been found to have neuroprotective properties and has been studied as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(2-4-11-12)9(14)13-5-3-7(10)6-13/h2,4,7H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGWAOPVKQMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)-(2-methylpyrazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)
